![molecular formula C23H25ClN4O4S B2879163 N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215755-40-0](/img/structure/B2879163.png)

N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

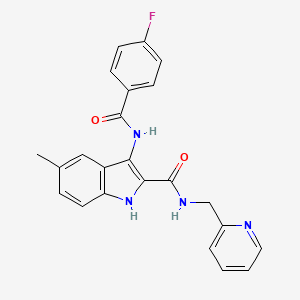

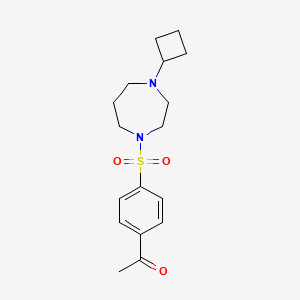

The compound contains several functional groups including an imidazole ring, a benzothiazole ring, and methoxy groups. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Benzothiazole is a type of heterocyclic compound containing a benzene ring fused to a thiazole ring. Methoxy groups are functional groups with the formula -OCH3.

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds containing imidazole rings can be synthesized through a variety of methods . The presence of other functional groups like benzothiazole and methoxy groups would require additional synthetic steps.Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring is known to participate in a variety of chemical reactions due to its amphoteric nature .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Novel Heterocyclic Compound Synthesis

Compounds with complex heterocyclic structures, similar to N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, are synthesized for their potential as therapeutic agents. For example, a study by Abu‐Hashem et al. (2020) focuses on the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from natural sources, showing significant anti-inflammatory and analgesic activities. These findings highlight the importance of synthesizing and studying such compounds for potential medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

High-Yield Synthesis for Radiopharmaceutical Applications

In radiopharmaceutical research, the synthesis of compounds with high specificity and yield is crucial. Bobeldijk et al. (1990) discussed the high-yield synthesis of specific benzamides for the preparation of radiolabeled compounds, indicating the relevance of such synthetic processes in developing diagnostic and therapeutic agents (Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, & Janssen, 1990).

Potential Antipsychotic Agents

Research into compounds with benzamide structures has also explored their potential as antipsychotic agents. Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of benzamide derivatives, showing that specific structural modifications could lead to compounds with significant antipsychotic potential, highlighting the therapeutic possibilities of these chemical structures (Högberg, de Paulis, Johansson, Kumar, Hall, Ogren, 1990).

Antimicrobial and Antioxidant Activities

Compounds with benzamide and related heterocyclic structures have been studied for their antimicrobial and antioxidant activities. Yang et al. (2015) isolated a new benzamide from endophytic Streptomyces, which demonstrated significant antimicrobial activities and antioxidant potential, underscoring the importance of such compounds in developing new antimicrobial agents (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).

Mécanisme D'action

Target of Action

The compound, also known as N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways may be affected .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Some imidazole derivatives have been found to exhibit anti-inflammatory activity, potentially through the inhibition of cox-1 .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Propriétés

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-3,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S.ClH/c1-29-17-6-7-18-21(14-17)32-23(25-18)27(11-4-10-26-12-9-24-15-26)22(28)16-5-8-19(30-2)20(13-16)31-3;/h5-9,12-15H,4,10-11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANSSFAGDJEQOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2879082.png)

![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)

![N1-(2-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2879089.png)

![(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide](/img/structure/B2879091.png)

![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2879093.png)

![N-(3,5-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2879098.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylurea](/img/structure/B2879103.png)